Sulphuric acid, aluminium salt

Description

Overview of Aluminum Sulfate (B86663) in Chemical Sciences

Aluminum sulfate, with the chemical formula Al₂(SO₄)₃, is an inorganic salt. testbook.com It is a white crystalline solid in its anhydrous form and is soluble in water. wikipedia.orgaffinitychemical.com It is rarely found in its anhydrous state and more commonly forms a number of hydrates, with the hexadecahydrate (Al₂(SO₄)₃·16H₂O) and octadecahydrate (Al₂(SO₄)₃·18H₂O) being the most prevalent. wikipedia.org

In chemical sciences, aluminum sulfate is recognized for its role as a coagulating agent. wikipedia.org When dissolved in water, particularly water that is neutral or slightly alkaline, it hydrolyzes to form a gelatinous precipitate of aluminum hydroxide (B78521), Al(OH)₃. wikipedia.org This precipitate has the ability to adsorb and entrap suspended particles, a process known as coagulation or flocculation, which facilitates their removal. wikipedia.org

The synthesis of aluminum sulfate can be achieved through several methods. In a laboratory setting, it can be produced by reacting aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). wikipedia.org Another method involves heating aluminum metal in a sulfuric acid solution. wikipedia.org Industrially, it is often produced by treating bauxite (B576324) ore or clays (B1170129) with sulfuric acid. culturalheritage.orgwikipedia.org

Key Chemical Reactions:

Decomposition: When heated to temperatures between 580 and 900 °C, aluminum sulfate decomposes into γ-alumina and sulfur trioxide. wikipedia.org

Reaction with Sodium Bicarbonate: In a reaction with sodium bicarbonate, to which a foam stabilizer is added, aluminum sulfate produces carbon dioxide. This reaction is the basis for its use in some fire-extinguishing foams. wikipedia.org

Physical and Chemical Properties of Aluminum Sulfate:

| Property | Value |

| Molecular Formula | Al₂(SO₄)₃ |

| Molar Mass | 342.15 g/mol (anhydrous) |

| Appearance | White crystalline solid |

| Density | 2.672 g/cm³ (anhydrous) |

| Melting Point | 770 °C (decomposes) |

| Solubility in water | 31.2 g/100 mL (0 °C), 36.4 g/100 mL (20 °C), 89.0 g/100 mL (100 °C) |

| Acidity (pKa) | 3.3-3.6 |

| Data sourced from multiple references. affinitychemical.com |

Historical Contexts in Industrial and Environmental Applications

The use of aluminum compounds dates back to antiquity. The ancient Egyptians utilized a form of alum for dyeing textiles and for water purification. awt.orgbellchem.comincopa.org Specifically, they used alum to coagulate suspended particles in cloudy water, which is the earliest known instance of chemical water treatment. awt.org In Roman times, there are also records of using alum as a mordant to enhance the adhesion of fabric dyes. usda.gov

Industrial Applications:

Papermaking: The use of aluminum sulfate in papermaking became prominent in the 19th century, where it was often referred to as "papermaker's alum". culturalheritage.orgmfa.org It replaced the more expensive potassium aluminum sulfate. culturalheritage.org Its primary function was in rosin (B192284) sizing, a process that controls the absorbency of the paper to make it more suitable for ink. bellchem.comlautanairindonesia.com Aluminum sulfate helps to precipitate the rosin onto the paper fibers. culturalheritage.org It was also used for the clarification of water used in the paper mills. culturalheritage.org

Textile Industry: A long-standing application of aluminum sulfate is as a mordant in dyeing and printing textiles. wikipedia.orgbellchem.com The gelatinous precipitate of aluminum hydroxide formed in water helps the dye to adhere to the clothing fibers, making the color more permanent and vibrant. wikipedia.orgbellchem.com

Tanning: Aluminum sulfate has also been historically used in the process of tanning leather. bellchem.com

Environmental Applications:

Water Treatment: The most significant environmental application of aluminum sulfate is in water purification. britannica.comatamanchemicals.com Its role as a coagulant has been utilized for over a century to treat surface water for drinking. wrc.org.za It effectively removes suspended impurities, making the water clearer. wikipedia.org This process is fundamental in municipal water treatment plants. bellchem.com

Wastewater Treatment: In addition to drinking water, aluminum sulfate is widely used in wastewater treatment plants. testbook.comwikipedia.org It aids in the removal of suspended solids and also in the chemical removal of phosphorus. wikipedia.org

Eutrophication Remediation: Aluminum sulfate has been applied to shallow lakes to combat eutrophication. By reducing the phosphorus load in the water, it helps to control algal blooms. wikipedia.orgninemilecreek.org

Soil Amendment: In agriculture and gardening, aluminum sulfate is used to lower the pH of alkaline soils. wikipedia.orgaffinitychemical.com This is particularly useful for acid-loving plants. For instance, it is used to alter the color of Hydrangea macrophylla flowers to blue by making aluminum in the soil more available to the plant at a lower pH. wikipedia.org

Compound Names

| Common Name | IUPAC Name | Other Names |

| Aluminum sulfate | Aluminium sulfate | Sulphuric acid, aluminium salt; Cake alum; Filter alum; Papermaker's alum; Alunogenite |

| Aluminum potassium sulfate | Alum | |

| Aluminum hydroxide | ||

| Sulfuric acid | ||

| Sodium bicarbonate | ||

| γ-alumina | ||

| Sulfur trioxide | ||

| Bauxite | ||

| Rosin |

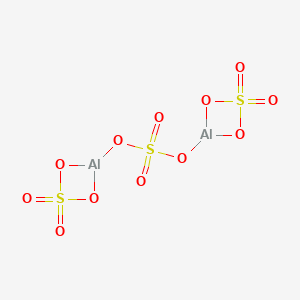

Structure

2D Structure

Properties

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Production Methodologies of Aluminum Sulfate

Laboratory-Scale Synthesis Techniques

In a laboratory setting, aluminum sulfate (B86663) can be synthesized through straightforward chemical reactions, primarily involving the reaction of an aluminum source with sulfuric acid.

Synthesis from Aluminum Hydroxide (B78521) and Sulfuric Acid

A common laboratory method for preparing aluminum sulfate involves the reaction of aluminum hydroxide with sulfuric acid. wikipedia.orgaffinitychemical.com This is a neutralization reaction where the aluminum hydroxide acts as a base. The reaction proceeds as follows:

2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O wikipedia.org

In this process, freshly precipitated aluminum hydroxide is typically reacted with a stoichiometric amount of sulfuric acid. atamanchemicals.com The resulting solution is then evaporated and allowed to crystallize to obtain solid aluminum sulfate. atamanchemicals.com The reaction is exothermic, meaning it releases heat. nzic.org.nz

| Reactants | Product | Byproduct |

| Aluminum Hydroxide (Al(OH)₃) | Aluminum Sulfate (Al₂(SO₄)₃) | Water (H₂O) |

| Sulfuric Acid (H₂SO₄) |

Direct Reaction of Aluminum with Sulfuric Acid Solutions

2Al + 3H₂SO₄ → Al₂(SO₄)₃ + 3H₂ wikipedia.org

This reaction is typically carried out by heating aluminum in the sulfuric acid solution. wikipedia.org The concentration of the sulfuric acid can influence the reaction; with dilute sulfuric acid, the primary products are aluminum sulfate and hydrogen gas. quora.comquora.com The reaction with hot, concentrated sulfuric acid can produce sulfur dioxide as a byproduct. quora.com

| Reactants | Product | Byproduct |

| Aluminum (Al) | Aluminum Sulfate (Al₂(SO₄)₃) | Hydrogen Gas (H₂) |

| Sulfuric Acid (H₂SO₄) |

Industrial-Scale Production Pathways

On an industrial scale, the production of aluminum sulfate utilizes naturally occurring aluminum-containing minerals and industrial byproducts as primary feedstocks. The choice of raw material often depends on economic factors and geographical availability.

Extraction from Aluminum Dross Tailings

Aluminum dross tailings, a waste product from the aluminum industry, can be a valuable secondary source for aluminum sulfate production. google.comcambridge.org This process involves treating the dross to reduce contaminants and then reacting the alumina (B75360) content with sulfuric acid. google.com A pretreatment step may involve washing the dross with water at elevated temperatures to remove soluble salts and decompose certain contaminants. google.comcambridge.org The primary reaction involves the leaching of aluminum oxide from the treated dross with sulfuric acid. google.comcambridge.org One study demonstrated a continuous flow process where a slurry of pretreated dross tailings is mixed with sulfuric acid. google.com The exothermic reaction raises the temperature, aiding the dissolution process. google.com Research has shown that factors such as acid concentration, temperature, and reaction time significantly impact the efficiency of aluminum extraction. cambridge.orgresearchgate.net

| Raw Material | Key Process Steps | Product |

| Aluminum Dross Tailings | Pretreatment (washing, heating) | Aluminum Sulfate (Al₂(SO₄)₃) |

| Sulfuric Acid (H₂SO₄) | Leaching/Reaction with Sulfuric Acid |

Production from Alum Schists

Historically, alum schists have been an important raw material for aluminum sulfate production. wikipedia.orgcamachem.com These schists are mixtures of iron pyrite (B73398), aluminum silicate (B1173343), and bituminous substances. wikipedia.orgatamanchemicals.com The production process involves either roasting the schists or exposing them to weathering. wikipedia.orgaffinitychemical.com During roasting or weathering, the iron pyrite oxidizes to form sulfuric acid, which then reacts with the aluminum silicate (clay) to form aluminum sulfate. wikipedia.orgaffinitychemical.com The resulting mass is systematically extracted with water to create a solution of aluminum sulfate. wikipedia.org This solution is then purified and concentrated. The process involves allowing impurities like calcium sulfate and basic iron(III) sulfate to precipitate out. wikipedia.org The solution is then evaporated to a specific gravity of 1.40 and allowed to stand for further sedimentation before the final product is obtained. wikipedia.orgatamanchemicals.com

| Raw Material | Key Process Steps | Product |

| Alum Schists (containing iron pyrite and aluminum silicate) | Roasting or Weathering | Aluminum Sulfate (Al₂(SO₄)₃) |

| Water Extraction | ||

| Purification and Concentration |

Preparation from Clays (B1170129) and Bauxite (B576324)

A prevalent industrial method for aluminum sulfate production involves the use of clays and bauxite, which are rich in aluminum oxides. wikipedia.orgaffinitychemical.com The process typically begins with the gentle calcination of the clay or bauxite. wikipedia.orgatamanchemicals.com The calcined material is then mixed with sulfuric acid and water and heated, often to boiling. wikipedia.orgprocurementresource.com The reaction between the aluminum oxide in the bauxite (Al₂O₃) or clay and sulfuric acid is exothermic, and if concentrated acid is used, external heating may not be necessary. wikipedia.orgatamanchemicals.com The reaction mixture is allowed to stand to let the clear solution of aluminum sulfate separate from the solid residues. wikipedia.orgatamanchemicals.com The efficiency of this digestion process can be improved by using an excess of the bauxite ore and by grinding the mixture during digestion, which can significantly reduce the reaction time. google.com

The fundamental reaction is: Al₂O₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 3H₂O cambridge.org

| Raw Material | Key Process Steps | Product |

| Clays or Bauxite (containing aluminum oxide) | Calcination | Aluminum Sulfate (Al₂(SO₄)₃) |

| Sulfuric Acid (H₂SO₄) | Digestion with Sulfuric Acid | |

| Separation of solid residue |

Advanced Synthesis Approaches for Aluminum Sulfate Structures

Recent research has explored innovative methods for synthesizing aluminum sulfate with controlled structures, particularly at the nanoscale, to enhance its properties for specific applications.

Solution Combustion Synthesis of Aluminum Sulfate Nanostructures

Solution combustion synthesis (SCS) is a time and energy-efficient method for producing a variety of nanomaterials. kashanu.ac.ir This technique involves a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel in an aqueous solution. kashanu.ac.iracs.org

In the context of aluminum sulfate, nanostructures have been prepared using aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) as the aluminum source and ammonium (B1175870) sulfate ((NH₄)₂SO₄) as the sulfating agent. kashanu.ac.irkashanu.ac.ir The process involves dissolving the precursors in water, heating the solution to initiate boiling and decomposition, which is followed by spontaneous ignition and smoldering combustion. kashanu.ac.ir This rapid reaction generates a large volume of gases, which helps in the formation of a voluminous, foamy, and high-purity product. kashanu.ac.ir The rapid cooling caused by the gas evolution promotes the nucleation of crystallites while inhibiting their substantial growth, leading to the formation of nanostructures. kashanu.ac.ir

The characteristics of the resulting alumina (from the decomposition of aluminum sulfate) are significantly influenced by the preparation method of the initial aluminum sulfate. kashanu.ac.ir

Microwave-Assisted Synthesis of Basic Aluminum Sulfate

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing various inorganic materials, including basic aluminum sulfate (BAS). researchgate.net This technique utilizes microwave heating of a precursor mixture, which can consist of aluminum sulfate, aluminum nitrate, and sodium hydroxide. researchgate.net The synthesis is influenced by parameters such as temperature and reaction time. researchgate.net

The use of microwave heating can lead to the formation of BAS, boehmite, or a mixture of both, depending on the specific reaction conditions. researchgate.net This method offers an alternative to conventional heating, potentially reducing reaction times and improving energy efficiency. researchgate.netresearchgate.net The principle behind microwave heating involves the interaction of the material's dielectric properties with the microwave radiation, leading to efficient absorption of electromagnetic energy. researchgate.net

Optimization of Aluminum Sulfate Extraction and Production Processes

Optimizing the extraction and production of aluminum sulfate is crucial for improving yield, reducing costs, and minimizing environmental impact. Research has focused on various raw materials and process parameters.

A significant area of research involves the extraction of aluminum sulfate from kaolin (B608303) clays. bioline.org.brscispace.comresearchgate.net The general process involves calcination of the kaolin to form metakaolin, followed by leaching with sulfuric acid. bioline.org.brresearchgate.net Optimization studies have investigated the effects of several parameters on the extraction efficiency:

Particle Size: The particle size of the kaolin clay influences the surface area available for the acid to react. Studies have shown that there is an optimal particle size for maximizing extraction. For instance, one study found a particle size of 100µm to be optimal. bioline.org.br Another study observed the highest extraction efficiency between 90 and 150 µm. scispace.com

Acid Concentration: The concentration of the sulfuric acid used for leaching is a critical factor. The degree of extraction generally increases with acid concentration up to a certain point. bioline.org.br

Leaching Temperature: Higher temperatures typically increase the rate of reaction and the yield of aluminum sulfate. bioline.org.br

Leaching Time: The duration of the leaching process also affects the extraction yield, with longer times generally leading to higher recovery. bioline.org.br

Acid to Clay Ratio: The ratio of sulfuric acid to kaolin clay is another important parameter that needs to be optimized to ensure efficient extraction without excessive use of acid. bioline.org.br

One study on locally sourced kaolin clay identified the optimal conditions for aluminum sulfate extraction as a particle size of 100µm, an acid concentration of 5M, a leaching temperature of 110°C, and a leaching time of 90 minutes, which resulted in a 68.75% (w/w) extraction of aluminum sulfate. bioline.org.br

Another approach to optimization involves the use of industrial waste, such as aluminum dross tailings, as a raw material for aluminum sulfate production. cambridge.orgafricaresearchconnects.com This process can involve a two-step approach: first, leaching impurities from the dross using dilute sulfuric acid, and second, extracting aluminum sulfate from the purified dross with more concentrated sulfuric acid. cambridge.orgafricaresearchconnects.com The optimization of this process involves studying the influence of temperature, reaction time, and acid concentration on both the leaching and extraction steps. cambridge.orgafricaresearchconnects.com

The table below summarizes the optimal conditions found in a study for extracting alumina from Egyptian clay using sulfuric acid. researchgate.net

| Parameter | Optimal Value |

| Calcination Temperature | 660 °C |

| Extraction Time | 3.288 hours |

| Acid Concentration | 74% |

| Extraction Temperature | 82 °C |

| Clay Particle Size | 0.5 mm |

| Resulting Alumina Extraction | 83.5% |

Mechanistic Investigations and Applications in Water and Wastewater Treatment

Fundamental Principles of Coagulation and Flocculation with Aluminum Sulfate (B86663)

Coagulation and flocculation are essential processes in water treatment that remove suspended particles, color, and other colloidal matter. Aluminum sulfate is a widely used coagulant due to its effectiveness and availability. mdpi.com The process begins with the destabilization of charged particles (coagulation), followed by their aggregation into larger flocs (flocculation) that can be easily separated from the water. mdpi.com

When aluminum sulfate [Al₂(SO₄)₃] is added to water, it dissolves and the aluminum ions (Al³⁺) undergo a complex series of hydrolysis reactions. nih.govwikipedia.org This hydrolysis-polymerization process is highly dependent on factors such as pH and the concentration of aluminum sulfate. nih.gov The reactions lead to the formation of various soluble and insoluble aluminum species, which are crucial for the coagulation process. mdpi.com

The initial hydrolysis of the hydrated aluminum ion [Al(H₂O)₆]³⁺ results in the formation of monomeric species. As the pH increases, these monomers can polymerize to form a variety of polynuclear hydroxo-Al complexes. nih.govcdnsciencepub.com The speciation is complex, and the specific forms present in solution vary. nhmrc.gov.au At low pH values, the primary species include monomers like [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺, as well as the sulfate complex [Al(H₂O)₅SO₄]⁺. nih.gov As conditions change, these can form dimers such as [Al₂(OH)₂(H₂O)₈]⁴⁺ and eventually larger, more complex polynuclear species like the tridecameric cation [Al₁₃O₄(OH)₂₄]⁷⁺. nih.govnhmrc.gov.auresearchgate.net In neutral pH ranges (6-8), the insoluble precipitate aluminum hydroxide (B78521) [Al(OH)₃] is the predominant species. wikipedia.orgmdpi.com

The table below summarizes the various aluminum species formed during the hydrolysis of aluminum sulfate in water.

| Type of Species | Chemical Formula | Reference |

| Mononuclear | [Al(OH)n(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ (for n=0-2) | nih.gov |

| Mononuclear | Al(OH)₃ (solid precipitate) | nhmrc.gov.au |

| Mononuclear | Al(OH)₄⁻ | nhmrc.gov.au |

| Mononuclear Sulfate Complex | [Al(H₂O)₅SO₄]⁺ | nih.gov |

| Polynuclear (Dimer) | [Al₂(OH)₂(H₂O)₈]⁴⁺ | nih.gov |

| Polynuclear | Al₈(OH)₂₀⁴⁺ | nhmrc.gov.au |

| Polynuclear (Tridecamer) | Al₁₃O₄(OH)₂₄⁷⁺ | nhmrc.gov.au |

This table is interactive. You can sort and filter the data.

The primary mechanisms by which aluminum sulfate achieves coagulation are charge neutralization, adsorption, and sweep flocculation. mdpi.com

Charge Neutralization and Adsorption: Most colloidal particles in natural waters possess a negative surface charge, which causes them to repel each other and remain suspended. mdpi.com The positively charged, soluble aluminum hydrolysis species formed (as detailed in 3.1.1) can adsorb onto the surface of these negatively charged particles. researchgate.netdoi.org This adsorption neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing them to aggregate through van der Waals forces. mdpi.com This mechanism is particularly dominant at lower pH values (e.g., pH 5) and lower coagulant dosages. mdpi.com Research indicates that charge neutralization can be more advantageous than sweep flocculation, requiring lower dosages of aluminum sulfate for effective removal of color and turbidity. mdpi.com

Sweep Flocculation: At higher pH (e.g., 6.5-7.5) and sufficient aluminum sulfate dosages, the formation of amorphous aluminum hydroxide [Al(OH)₃] precipitate is favored. nhmrc.gov.au These gelatinous precipitates can physically enmesh and entrap colloidal particles in a process known as "sweep coagulation" or "sweep flocculation," which then settle out of the solution. nhmrc.gov.au

The following table compares the efficiency of charge neutralization versus sweep flocculation under specific experimental conditions.

| Mechanism | Average Alum Dosage (mg/L) | Average Turbidity Removal | Average Apparent Color Removal | Reference |

| Charge Neutralization | 46 | 61.30% | 61.49% | mdpi.com |

| Sweep Flocculation | 52 | 54.73% | 58.22% | mdpi.com |

This table is interactive. You can sort and filter the data.

Hydrolysis Mechanisms of Aluminum Sulfate in Aqueous Systems

Research on Phosphorus Removal from Aqueous Systems

Aluminum sulfate is extensively used for the chemical removal of phosphorus from municipal and industrial wastewater to mitigate eutrophication in receiving water bodies. wikipedia.orgcurtin.edu.auiwaponline.com The removal is accomplished through a combination of precipitation and adsorption mechanisms. curtin.edu.au

One of the primary mechanisms for phosphorus removal is direct precipitation. curtin.edu.auresearchgate.net When aluminum sulfate is added to wastewater containing phosphate (B84403) ions (PO₄³⁻), a chemical reaction occurs that forms an insoluble precipitate, primarily aluminum phosphate (AlPO₄). wikipedia.orgcurtin.edu.aufnal.gov This solid can then be removed from the water through sedimentation or filtration. wikipedia.org The simplified chemical reaction for this process is:

Al₂(SO₄)₃ + 2PO₄³⁻ → 2AlPO₄(s) + 3SO₄²⁻ fnal.gov

This precipitation is highly effective and can achieve significant reductions in phosphorus concentrations. researchgate.netiwaponline.com The optimal pH for phosphorus removal via precipitation with alum is typically in the range of 6.0 to 6.5. curtin.edu.au

In addition to direct precipitation, phosphate is also removed through adsorption onto the surfaces of aluminum hydroxide species formed during the coagulation process. curtin.edu.augnest.org The amorphous aluminum hydroxide [Al(OH)₃] flocs that are formed have a large surface area and a high capacity for adsorbing various substances, including phosphate ions. mdpi.comhep.com.cn

Research has shown that amorphous aluminum hydroxide (AAH) exhibits a very high phosphate sorption capacity, which can be even greater than that of other common adsorbents like ferrihydrite. mdpi.com The adsorption mechanism itself can be complex, transitioning from the formation of surface complexes at lower phosphate concentrations to the initiation of surface precipitation of an amorphous aluminum phosphate phase at higher phosphate loadings. mdpi.com The efficiency of adsorption is influenced by pH, with lower pH values generally favoring higher adsorption capacities. researchgate.net

The table below presents research findings on the maximum adsorption capacities of different phosphate species onto aluminum hydroxide.

| Phosphate Species | Maximum Adsorption Capacity (mg/g) | Reference |

| Phytate | 40.24 | researchgate.net |

| Pyrophosphate | 18.04 | researchgate.net |

| Orthophosphate | 17.14 | researchgate.net |

| Hexametaphosphate | 15.86 | researchgate.net |

| Glycerophosphate | 10.81 | researchgate.net |

This table is interactive. You can sort and filter the data.

The efficiency of phosphorus removal using aluminum sulfate can be affected by other constituents in the water, particularly natural dissolved organic matter (DOC). curtin.edu.auresearchgate.net

Influence of Co-Precipitants: The presence of other ions and the use of co-precipitants can influence the coagulation and phosphorus removal process. The sulfate ion (SO₄²⁻), inherent to aluminum sulfate, plays a role in the hydrolysis and precipitation reactions. cdnsciencepub.comnih.gov In some systems, adding co-precipitants like high-molecular-weight organic polymers can enhance treatment efficiency. iwaponline.com The combined use of aluminum sulfate and a cationic polymer can improve the removal of particles and phosphates while reducing the required dose of alum. iwaponline.com This enhancement is attributed to a combination of charge neutralization and adsorption bridging, where the polymer helps to link particles and precipitates together, forming larger, more easily removable flocs. doi.orgiwaponline.com

Synergistic Effects of Aluminum Sulfate with Organic Polymers in Phosphorus Removal

The use of aluminum sulfate in conjunction with organic polymers has demonstrated a significant enhancement in the removal of phosphorus from wastewater. nih.gov Research indicates that this synergistic approach can lead to higher removal efficiencies than when aluminum sulfate is used alone. nih.gov Organic polymers, such as tannin (a natural polyelectrolyte) and synthetic anionic polyelectrolytes, act as coagulant aids, improving the flocculation process and leading to a more effective removal of phosphate. nih.gov

Studies have shown that combining aluminum sulfate with these polymers can achieve substantial phosphorus removal, even at varying initial phosphate concentrations. nih.gov The addition of polymers aids in the formation of larger, more stable flocs that incorporate phosphate precipitates, facilitating their removal through sedimentation. nih.gov This enhanced flocculation can also reduce the required dosage of aluminum sulfate, offering both economic and environmental benefits. nih.gov

In some applications, the combination of aluminum sulfate with a cationic polymer has been shown to improve sludge filterability, which is a crucial aspect of wastewater treatment plant operations. scielo.br While aluminum sulfate is primarily responsible for the chemical precipitation of orthophosphate, the polymer helps in agglomerating the resulting solids. scielo.br However, the effectiveness of cationic polymers in direct orthophosphate removal can be limited due to interactions with anionic organic matter present in the mixed liquor. scielo.br

A study comparing various coagulants found that composite formulations including aluminum sulfate achieved nearly complete total phosphorus (TP) removal, outperforming single-reagent systems. mdpi.com The synergistic effects between the aluminum ions and other components, like ferrous ions in a FeSO₄-Al₂(SO₄)₃ composite, enhance charge neutralization and sweep flocculation mechanisms, leading to superior TP removal. mdpi.com

Table 1: Comparative Total Phosphorus (TP) Removal Efficiency This table is interactive. You can sort and filter the data by clicking on the column headers.

| Coagulant/Composite | TP Removal Efficiency (%) | Reference |

|---|---|---|

| FeSO₄–Al₂(SO₄)₃ Composite | 100 | mdpi.com |

| Polyaluminum Chloride (PAC) | 98 | mdpi.com |

| Ferric Chloride (FeCl₃) | 87 | mdpi.com |

| Ferrous Sulfate (FeSO₄) | 68 | mdpi.com |

| Polymeric Ferric Sulfate (PFS) | 56 | mdpi.com |

| Polyaluminum Ferric Chloride (PAFC) | 86 | mdpi.com |

Advanced Studies on Natural Organic Matter (NOM) and Turbidity Abatement

Interactions between Aluminum Sulfate and Natural Organic Matter

The interaction between aluminum sulfate and natural organic matter (NOM) is a cornerstone of conventional water treatment. NOM, a complex mixture of organic compounds like humic and fulvic acids, contributes to color, taste, and odor in water and can act as a precursor to harmful disinfection by-products. researchgate.net Aluminum sulfate is widely used to remove NOM through a process of coagulation. researchgate.net

When aluminum sulfate is added to water, it hydrolyzes to form various aluminum hydroxide species. oregon.gov The effectiveness of NOM removal is highly dependent on pH, which influences the charge of both the aluminum species and the NOM molecules. oregon.gov At optimal pH ranges, typically between 6 and 8, negatively charged aluminum hydroxide species predominate and effectively interact with the negatively charged functional groups of NOM, leading to their aggregation and removal. oregon.gov

Research has shown that interactions between different fractions of NOM, such as proteins and humic substances, can positively influence the coagulation process. nih.gov For instance, the presence of algal-derived proteins can enhance the removal of humic substances, leading to a higher removal rate and a lower required dose of aluminum sulfate. nih.gov These interactions, likely driven by hydrophobic, dipole-dipole, and electrostatic forces, can lead to the formation of larger aggregates that are more easily removed. nih.gov

The chemical reactions involved are complex. Aluminum ions can form insoluble complexes with NOM, and they also form aluminum hydroxide precipitates that can enmesh and adsorb NOM molecules in a mechanism known as "sweep flocculation". oregon.govunsri.ac.id The efficiency of these interactions is also influenced by the molecular weight and character of the NOM present; conventional treatment with aluminum sulfate is generally more effective for high molecular weight NOM. mdpi.com

Co-precipitation Phenomena Involving Aluminum Species, Fluoride (B91410), and Organic Constituents

The presence of multiple dissolved substances in water, such as fluoride and organic constituents, can lead to competitive interactions during coagulation with aluminum sulfate. utexas.edu Both fluoride and certain organic molecules can act as ligands, forming complexes with soluble aluminum species. utexas.educanada.ca This competition can affect the efficiency of removal for each contaminant.

Studies have verified the formation of a co-precipitate when aluminum is in the presence of both fluoride and certain low molecular weight organic compounds. utexas.edu However, this co-precipitation can lead to competition for removal, particularly at lower coagulant doses. utexas.edu Fluoride can interfere with the formation of aluminum hydroxide precipitates, which are crucial for the removal of both particles and NOM. utexas.edu

The complexation of aluminum with fluoride is strong, especially in acidic conditions. canada.ca These aluminum-fluoride complexes can be soluble, potentially increasing the concentration of residual aluminum in treated water. wrc.org.za Similarly, organic matter can form complexes with aluminum, and the relative concentrations of inorganic ligands like fluoride and organic ligands will determine the types of aluminum complexes that form in solution. canada.ca

Understanding these co-precipitation phenomena is critical for optimizing treatment processes in water sources that contain significant levels of both fluoride and NOM. utexas.edu The goal is to find conditions that allow for the simultaneous and effective removal of all targeted contaminants. utexas.edu

Mechanisms of Turbidity Reduction via Aluminum Sulfate Coagulation

Aluminum sulfate is a primary coagulant used to reduce turbidity in water, which is caused by suspended and colloidal particles. unsri.ac.idmdpi.com The mechanisms by which aluminum sulfate achieves turbidity reduction are primarily charge neutralization and sweep coagulation. oregon.goviwaponline.com

Charge Neutralization: Colloidal particles in water are typically negatively charged, which keeps them suspended due to electrostatic repulsion. When aluminum sulfate is added to water, it dissolves and forms positively charged aluminum species. oregon.gov These positive ions neutralize the negative charge of the colloids, reducing the repulsive forces and allowing the particles to come together and form small aggregates, or microflocs. unsri.ac.idresearchgate.net This mechanism is most effective with rapid and thorough mixing to ensure the coagulant is dispersed evenly. oregon.gov

Sweep Coagulation (Entrapment): At higher dosages, aluminum sulfate forms a gelatinous precipitate of aluminum hydroxide (Al(OH)₃). oregon.gov This "sweep floc" entraps the suspended particles as it settles out of the water. oregon.govunsri.ac.id This physical entrapment is a key mechanism for removing a wide range of impurities, including those that are not effectively removed by charge neutralization alone. unsri.ac.id

The effectiveness of turbidity reduction is influenced by several factors, including the type and concentration of turbidity-causing particles, water pH, and alkalinity. oregon.govunsri.ac.id For instance, water with turbidity caused by fine colloidal particles often requires a higher coagulant dose than water where turbidity is due to coarser particles. unsri.ac.id

Development of Composite Materials for Enhanced NOM Removal

To improve the efficiency of NOM removal, researchers are developing composite materials that combine aluminum sulfate with other substances. A notable example is a composite made from local soil and aluminum sulfate. researchgate.net This approach has shown a synergistic effect, significantly enhancing NOM removal compared to using aluminum sulfate alone.

One study developed a soil-alum composite material that, after thermal treatment of the soil, demonstrated impressive removal efficiencies for both UV₂₅₄ absorbance (an indicator of NOM) and dissolved organic carbon. researchgate.net The composite material was able to increase removal efficiency by 1.5 times while simultaneously allowing for a 58% reduction in the required alum dosage. researchgate.net

The mechanism behind this enhanced performance involves the creation of aluminum hydroxide within the composite, which has a high surface area and positive surface charge, making it an effective coagulant for negatively charged NOM. The thermally treated soil acts as a base for the formation of these active coagulation sites. Such composite materials offer a promising, cost-effective, and potentially more sustainable approach to water treatment, especially in regions where suitable local materials are available. researchgate.net

Sludge Characteristics and Management Strategies in Aluminum Sulfate Coagulation

The coagulation process using aluminum sulfate inevitably produces a byproduct known as alum sludge. tidjma.tnscirp.org This sludge is primarily composed of aluminum hydroxide, along with the impurities removed from the water, such as organic matter and inorganic particles. tidjma.tn The characteristics and volume of the sludge depend on the raw water quality and the specifics of the treatment process. tidjma.tnscirp.org

Sludge Characteristics: Alum sludge is typically a gelatinous and voluminous material with high water content, which can make it difficult to handle and dewater. tidjma.tnscirp.org Studies comparing sludge from aluminum sulfate and polyaluminum chloride (PACl) have shown that alum sludge can have a higher settling rate and be easier to dewater. thaiscience.info This is attributed to the destabilization mechanism of sweep flocculation, which results in more compact aluminum hydroxide precipitates. thaiscience.info The texture of the suspended solids in the raw water (e.g., clay-based vs. sand-based) also influences the characteristics of the resulting sludge and the efficiency of potential coagulant recovery. nih.gov

Management Strategies: Effective management of alum sludge is crucial due to its potential environmental impact and the costs associated with its disposal. tidjma.tntidjma.tn Key strategies include:

Minimizing Sludge Generation: Optimizing the coagulation process to use the minimum effective dose of aluminum sulfate can significantly reduce the volume of sludge produced. tidjma.tn

Sludge Dewatering: Various techniques are employed to reduce the water content and volume of the sludge, making it easier to transport and dispose of. These methods include gravity thickening, filtration (using membrane or vacuum filters), centrifugation, and drying. tidjma.tn

Beneficial Reuse: There is growing interest in finding beneficial uses for alum sludge to move towards a more circular economy. One potential application is as a coagulant aid in the water treatment process itself, which can improve the quality of treated water and reduce the consumption of fresh coagulant. scirp.org Another possibility is its use as a soil amendment in agriculture, though this requires careful analysis to ensure it is free from harmful levels of heavy metals. tidjma.tn

Coagulant Recovery: Acidification of the sludge can be used to recover the aluminum coagulant for reuse. nih.gov Research has shown that the efficiency of aluminum recovery can be influenced by the type of coagulant originally used and the nature of the particles in the sludge. nih.gov

Formation and Composition of Aluminum-Based Sludges

The addition of aluminum sulfate to water initiates a chemical reaction where it hydrolyzes to form aluminum hydroxide [Al(OH)₃], a gelatinous precipitate. tidjma.tnd-nb.info This process neutralizes the negative charges on suspended and colloidal particles, causing them to aggregate into larger, settleable flocs. tidjma.tnbiotechrep.ir These flocs, which incorporate impurities such as turbidity, color, organic matter from algae and bacteria, and inorganic minerals, settle out during sedimentation, forming what is known as alum sludge. tidjma.tntidjma.tn

The composition of this sludge is a complex and variable mixture. Its primary constituent is aluminum hydroxide. tidjma.tntidjma.tn Beyond this, it contains organic matter removed from the raw water and various inorganic compounds like minerals and salts. tidjma.tntidjma.tn The physical characteristics of the sludge can vary from a thick, gelatinous substance to a more solid, granular material, depending on the quality of the source water and the specifics of the treatment process. tidjma.tntidjma.tn The solid content of alum sludge can range from 0.1% to 0.5% in a sludge blanket clarifier, increasing to 3-4% after several months in a gravity thickening tank, and can reach 17-23% after mechanical dewatering. d-nb.info

Studies have characterized the chemical makeup of alum sludge from various water treatment plants. For instance, an analysis of sludge from the Surabaya Water Treatment Plant in Indonesia revealed high concentrations of aluminum (1194 mg/L) and iron (515 mg/L), along with other elements like chromium (0.217 mg/L) and copper (0.559 mg/L). jeeng.netjeeng.net The sludge also contained significant levels of organic matter, indicated by a high Chemical Oxygen Demand (COD) of 9666.7 mg/L. jeeng.netjeeng.net The major components of the sludge are often SiO₂ and Al₂O₃. mdpi.com It's important to note that while generally considered non-hazardous, alum sludge can contain toxic metals like arsenic, barium, cadmium, chromium, nickel, lead, and zinc if these are present in the source water. econstor.eu

Table 1: Chemical Composition of Alum Sludge from Surabaya Water Treatment Plant

| Parameter | Concentration (mg/L) | Reference |

|---|---|---|

| Aluminum (Al) | 1194 | jeeng.netjeeng.net |

| Iron (Fe) | 515 | jeeng.netjeeng.net |

| Chromium (Cr) | 0.217 | jeeng.netjeeng.net |

| Copper (Cu) | 0.559 | jeeng.netjeeng.net |

| Chemical Oxygen Demand (COD) | 9666.7 | jeeng.netjeeng.net |

| Biochemical Oxygen Demand (BOD) | 1082.5 | jeeng.netjeeng.net |

| Total Suspended Solids (TSS) | 12,511 | jeeng.netjeeng.net |

| Volatile Solids | 12,696 | jeeng.netjeeng.net |

Recovery of Aluminum from Water Treatment Residuals/Sludge

Given the significant aluminum content in water treatment sludge, recovering this valuable resource has become a focus of research. Common methods for aluminum recovery include acidification, alkalization, ion exchange, and membrane separation. Acidification is often favored due to its high efficiency and cost-effectiveness.

The acidification process typically involves adding an acid, most commonly sulfuric acid (H₂SO₄), to the sludge. ump.edu.my This process dissolves the aluminum hydroxide, releasing aluminum ions (Al³⁺) into a liquid solution, while the solid impurities remain. ump.edu.my The efficiency of aluminum recovery is influenced by several factors, including the type and concentration of the acid, pH, stirring speed, and reaction time. researchgate.netnih.gov

Research has shown that increasing the molarity of the acid generally leads to a higher recovery rate of aluminum. For example, one study found that increasing the molarity of nitric acid from 0.5M to 2.0M resulted in an aluminum recovery rate of 99.52% to 99.76%. Another study achieved a 98% aluminum recovery with a 1.35M dosage of sulfuric acid on 300g of alum sludge. researchgate.net The optimal pH for acidification is typically in the range of 1.0 to 2.5. ump.edu.my Stirring speed during acidification also plays a role, with one study finding an optimal speed of 540 rpm. researchgate.net

The recovered aluminum solution can be reused as a coagulant in the water treatment process. researchgate.net Studies have demonstrated that the recovered coagulant can be effective in turbidity removal. For instance, a recovered coagulant achieved 93.32% turbidity removal at an optimal dosage of 2 mg/L. Another study found an optimum dose for the recovered coagulant to be 25 ppm, resulting in a 93.38% turbidity reduction. researchgate.net

Other methods for aluminum recovery include alkalization, which uses a strong base like sodium hydroxide to dissolve the aluminum hydroxide, and electrolysis, which can separate the dissolved aluminum. google.comscirp.orgjeeng.net Combining acidification with ultrasound has also been shown to increase aluminum recovery rates by approximately 20% compared to acidification alone. scientific.net

Process Optimization in Water Treatment Systems Utilizing Aluminum Sulfate

Methodologies for Determining Optimal Coagulant Dosages

Determining the optimal dosage of aluminum sulfate is critical for effective and efficient water treatment. sugarprocesstech.com The most common and widely accepted laboratory procedure for this is the jar test. slideshare.netgenesiswatertech.commdpi.com The jar test simulates the coagulation and flocculation processes on a small scale, allowing operators to evaluate the effects of different coagulant doses under various conditions. slideshare.netfactwaterco.com

The standard jar test procedure involves:

Collecting a representative sample of the raw water. genesiswatertech.com

Dividing the sample into several equal-volume containers (jars). mdpi.com

Adding a range of coagulant dosages to each jar. sugarprocesstech.comgenesiswatertech.com

Rapidly mixing the samples to ensure thorough distribution of the coagulant. sugarprocesstech.com

Slowly mixing the samples to promote the formation of flocs (flocculation). sugarprocesstech.com

Allowing the flocs to settle. sugarprocesstech.com

Analyzing the supernatant for parameters such as turbidity, pH, and color to determine the dosage that yields the best results. sugarprocesstech.comthescipub.com

The optimal dosage is the one that achieves the desired level of impurity removal with the minimum amount of coagulant. factwaterco.com Factors such as raw water quality (e.g., turbidity, pH, alkalinity, temperature) significantly influence the optimal dosage. mdpi.comthescipub.comiwaponline.com Therefore, jar tests should be performed whenever there is a significant change in the raw water characteristics. iwaponline.com

In addition to the traditional jar test, mathematical models and artificial intelligence, such as Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS), are being developed to predict the optimal coagulant dosage based on real-time raw water quality parameters. mdpi.comijesd.orgnih.gov These models can help to automate and refine the dosage control process, reducing the need for continuous manual jar testing. ijesd.org For example, an ANFIS model showed high correlation coefficients for predicting optimal doses of both alum and polyaluminum chloride (PAC). nih.gov

Comparative Performance Analysis of Aluminum Sulfate with Alternative Coagulants

Aluminum sulfate is often compared with other coagulants to determine the most effective and economical choice for a specific water treatment application. The most common alternatives include ferric salts (ferric chloride and ferric sulfate) and polyaluminum chloride (PAC). thescipub.comhori-chem.combiotechrep.ir

Aluminum Sulfate vs. Ferric Salts (Ferric Chloride, Ferric Sulfate):

Studies comparing aluminum sulfate (alum) and ferric chloride have shown that both are effective in turbidity removal. thescipub.com However, ferric chloride often demonstrates a higher turbidity removal efficiency, particularly in high turbidity waters. thescipub.com One study found that the highest turbidity removal efficiency was 82.9-99.0% for alum and 92.9-99.4% for ferric chloride. thescipub.com Ferric chloride also tends to be effective over a broader pH range. thescipub.com In terms of removing natural organic matter (NOM), ferric chloride can be more efficient in removing certain molecular weight fractions compared to alum. nih.gov However, alum has been shown to be more effective in reducing turbidity and total suspended solids in some cases. walshmedicalmedia.comresearchgate.net

Table 2: Comparative Turbidity Removal Efficiency

| Coagulant | Turbidity Removal Efficiency | Reference |

|---|---|---|

| Aluminum Sulfate (Alum) | 82.9 - 99.0% | thescipub.com |

| Ferric Chloride | 92.9 - 99.4% | thescipub.com |

Aluminum Sulfate vs. Polyaluminum Chloride (PAC):

Table 3: Comparative Performance of Aluminum Sulfate and PAC

| Parameter | Aluminum Sulfate (Alum) | Polyaluminum Chloride (PAC) | Reference |

|---|---|---|---|

| Turbidity Removal Efficiency | 82.9 - 99.0% | 93.8 - 99.6% | biotechrep.irbiotechrep.ir |

| Floc Formation | Slower | Faster | yuncangchemical.com |

| Effective pH Range | Narrower | Wider | hori-chem.com |

| Alkalinity Consumption | Higher | Lower | yuncangchemical.com |

The choice between aluminum sulfate and its alternatives depends on a variety of factors including the specific characteristics of the raw water, the desired treated water quality, operational considerations, and cost. yuncangchemical.com

Academic Research on Aluminum Sulfate in Papermaking Processes

Role of Aluminum Sulfate (B86663) in Pulp and Paper Additive Retention

Beyond its primary role in sizing, aluminum sulfate is a key player in the retention of various other additives used in papermaking. culturalheritage.orgchemipaz.com Its ability to act as a coagulant and flocculant is beneficial for retaining fine particles that would otherwise be lost in the whitewater system. culturalheritage.org

The effectiveness of aluminum sulfate in filler retention can be influenced by the pH of the system. For instance, maximum clay retention in some pulp types is achieved at a pH of approximately 5. nist.gov The interaction of aluminum sulfate with fillers like calcium carbonate can be complex, and in some cases, modifications to the filler or the use of specific aluminum compounds like polyaluminum chloride are employed to optimize retention and prevent undesirable reactions. researchgate.netippta.co

Pitch, which consists of resinous and sticky substances derived from wood pulp, can cause significant operational problems in a paper mill by depositing on equipment such as wires, felts, and dryers. culturalheritage.orggoogle.com Aluminum sulfate is used to control pitch deposition, particularly in acidic papermaking systems. google.com It functions by cationically fixing the tacky pitch particles to the pulp fibers, thereby preventing them from agglomerating and depositing on machine surfaces. google.com By reducing the tackiness of the pitch, aluminum sulfate helps to maintain a cleaner system, which can lead to fewer sheet breaks and improved paper quality. google.comjianhengchem.com The efficiency of pitch control with aluminum sulfate is highly dependent on pH, with optimal performance often observed in the acidic range. ncsu.edu While effective, improper control of alum addition can sometimes lead to the deposition of alum itself. google.com

Impact on Flocculation and Dispersion in Pulp Slurries

Aluminum sulfate, commonly known as alum, plays a multifaceted role in the wet-end chemistry of papermaking, significantly influencing the flocculation and dispersion of pulp fibers, fines, and fillers. culturalheritage.org Its effectiveness is largely dependent on the pH of the system and the concentration of aluminum ions. ncsu.edu The primary mechanisms involve charge neutralization and the formation of aluminum hydroxide (B78521) precipitates that facilitate the aggregation of particles. researchgate.net

The operational principle of aluminum sulfate centers on the adsorption of its cations onto the surfaces of fibers and fine particles. google.com In a pulp slurry, cellulose (B213188) fibers and fillers are typically anionic (negatively charged). The introduction of positively charged aluminum ions from alum neutralizes these surface charges. google.comecovyst.com This reduction in electrostatic repulsion allows the particles to come closer together, initiating the process of flocculation. culturalheritage.orgunsri.ac.id

At a controlled pH, typically between 4.0 and 4.5 for acidic papermaking, the aluminum ions undergo hydrolysis to form various polynuclear species and ultimately precipitate as aluminum hydroxide (Al(OH)₃). ncsu.edumdpi.com These gelatinous precipitates can adsorb onto the surfaces of oil droplets and other particles, leading to coalescence and the formation of larger aggregates, a mechanism known as sweep flocculation. researchgate.net This process is crucial for retaining fine particles, such as fillers and fiber fines, within the paper sheet, which would otherwise be lost with the white water. culturalheritage.org The polymerization of aluminum ions creates a cationic charge that effectively sweeps up fines into aggregates large enough to be captured on the forming wire. ecovyst.com

Conversely, aluminum ions can also act as deflocculating agents in pulp slurries under certain conditions. culturalheritage.org By reacting with paper fibers and imparting a like electrical charge, they can cause repulsion that keeps the fibers apart and ensures an even suspension. culturalheritage.org This dual capability highlights the complexity of alum's function, where it can either promote aggregation or maintain dispersion depending on the specific chemical environment of the pulp slurry. Research has shown that the shear resistance of flocs formed by inorganic flocculants like alum can be limited, which is a consideration for modern high-speed paper machines. mdpi.com

The table below summarizes research findings on the impact of aluminum sulfate on key pulp slurry properties.

| Parameter | Observation | Influencing Factors | Research Finding |

| Flocculation | Alum induces flocculation by neutralizing anionic charges on fibers and fillers. google.comecovyst.com | pH, Alum Concentration | The highest efficiency for controlling dissolved and colloidal substances is often achieved at a pH between 4.0 and 4.5 with an aluminum ion concentration of 20 mg/L. ncsu.edu |

| Dispersion | Under specific conditions, alum can act as a deflocculating agent, creating repulsion between fibers to ensure even suspension. culturalheritage.org | Electrical Charge Imparted | Aluminum ions react with fibers, giving them like electrical charges which causes repulsion and keeps them in suspension. culturalheritage.org |

| Filler Retention | Alum helps to retain fillers and pigments by aggregating them so they are not drained away with white water. culturalheritage.org | Aggregation, Charge Neutralization | Alum is used to improve the retention of fine particles and pigments in paper production. consolidated-chemical.com The addition of 2% alum with 0.05% polyacrylamide can increase the retention of titanium white from 40% to 70%. amazon-chem.cn |

Historical Evolution and Material Science Aspects of Alum in Papermaking

The use of alum in papermaking has a long history, with its primary application initially tied to the sizing process. wovepaper.co.uk Before the 19th century, the compound used was aluminum potassium sulfate, often referred to as true alum, which was sourced from minerals like alunite. culturalheritage.org This form of alum was essential for hardening gelatin sizes to reduce the moisture absorbency of paper, a practice that likely began by the 14th century. culturalheritage.org In the 16th century, papermakers began adding potassium aluminum sulfate to sizing tubs to inhibit the growth of mold and bacteria. culturalheritage.org

The 19th century marked a significant shift with the development of aluminum sulfate, or papermaker's alum, produced by treating bauxite (B576324) or china clay with sulfuric acid. culturalheritage.org This new form was cheaper and provided a more concentrated source of aluminum compounds, leading it to replace aluminum potassium sulfate for most papermaking applications. culturalheritage.org Its introduction coincided with the advent of rosin (B192284) sizing, discovered by Moritz Illig in 1807. britannica.comresearchgate.net In this process, alum acts as a mordant or fixative, precipitating the rosin onto the cellulose fibers to make the paper water-resistant. culturalheritage.orgresearchgate.net The cationically charged aluminum ion binds with both the anionically charged pulp fibers and the rosin size, which would not otherwise bond to each other. ecovyst.com

From a material science perspective, alum's interaction with paper components is complex. The trivalent aluminum ions form inorganic polynuclear cations that possess valuable coagulation and flocculation properties. ecovyst.com These molecules form insoluble or hydrophobic products with organic chemicals like rosin. ecovyst.com The reaction between alum and rosin size is dependent on factors such as pH, temperature, and concentration. ecovyst.com For dispersed rosin sizes, the reaction with alum does not occur at the wet end but is initiated in the dryer section of the paper machine, where heat destabilizes the emulsion, allowing the rosin to spread and react with alum on the fiber surface. researchgate.net

Beyond sizing, alum was historically used for several other purposes. It served as a water clarification agent, precipitating dirt and alkaline earth carbonates from the mill's water supply. culturalheritage.org It also helped to increase the wet strength of the paper by enhancing the bonding between fibers during sheet formation. culturalheritage.org Furthermore, alum was found to be effective in controlling pitch (resinous chemicals in pulp) and inhibiting foam on the paper machine. culturalheritage.org

Application in Papermaking White Water Treatment

The mechanism of white water treatment with alum involves coagulation and flocculation. researchgate.net When added to the wastewater, the positively charged aluminum ions neutralize the negatively charged colloidal particles, diminishing their stability. unsri.ac.idncsu.edu This allows the destabilized particles to aggregate into larger flocs through adsorption and bridging. ncsu.edu These larger, heavier flocs can then be effectively removed from the water through sedimentation or filtration. gosingletrack.com

Research studies have demonstrated the effectiveness of aluminum sulfate in treating paper mill effluent. It has been shown to significantly reduce parameters such as Chemical Oxygen Demand (COD), Total Suspended Solids (TSS), turbidity, and color. proquest.comresearchgate.net For instance, one study found that at an optimal dose, alum achieved a 98% reduction in turbidity, 93% in COD, and 98% in TSS. proquest.com Another investigation reported that alum, when used as a coagulant, could remove COD and turbidity from paper mill wastewater with an efficiency of 65% to 75%. annexpublishers.com The optimal pH for coagulation with alum is often found to be in the acidic to neutral range, typically around 6.0 or slightly lower. proquest.comannexpublishers.com

Often, alum is used in conjunction with a flocculant, such as a polyacrylamide (PAM) copolymer, to enhance the treatment process. ncsu.eduresearchgate.net The coagulant (alum) destabilizes the particles, while the flocculant helps to bind the smaller flocs into larger, more robust aggregates. ncsu.edu A study combining aluminum sulfate with PAM found that this system resulted in a COD level below 300 mg/L, meeting the requirements for the water to be recycled for repulping. ncsu.edu The combination of alum with a cationic polyacrylamide has been shown to achieve over 95% reduction in COD and turbidity, and over 99% removal of TSS. researchgate.net

The table below presents findings from various studies on the efficiency of aluminum sulfate in treating papermaking white water.

| Coagulant System | Target Pollutant | pH | Removal Efficiency | Source |

| Alum (1200 mg/L) | Turbidity | 6.0 | 98% | proquest.com |

| Alum (1200 mg/L) | COD | 6.0 | 93% | proquest.com |

| Alum (1200 mg/L) | TSS | 6.0 | 98% | proquest.com |

| Alum (150 mg/L) | COD | 3-4 | 95% | annexpublishers.com |

| Alum (150 mg/L) | Turbidity | 3-4 | 97% | annexpublishers.com |

| Alum + Cationic PAM | COD | - | 95.6% | researchgate.net |

| Alum + Cationic PAM | TSS | - | 99.5% | researchgate.net |

| Alum + Cationic PAM | Turbidity | - | 99.7% | researchgate.net |

| Alum (5000 mg/L) + PAM | COD | 4 | 80% | |

| Alum (5000 mg/L) + PAM | Turbidity | 4 | 98% |

Investigation of Aluminum Sulfate As a Mordant in Textile Dyeing

Chemical Interactions and Complex Formation in Dyeing Processes

The efficacy of aluminum sulfate (B86663) as a mordant is rooted in its ability to form stable chemical bridges between the dye molecules and the functional groups within textile fibers. This process involves the formation of insoluble complexes and specific coordinate bonds.

The primary mechanism by which mordants like aluminum sulfate fix dyes to fibers is through the creation of a permanently fixed, insoluble "color lake". google.com This complex is formed when the mordant combines with both the dye molecule and the fiber. google.com Adjective dyes, which require a mordant, react with the metallic salt to produce these color lakes, which are essentially insoluble mordant-dye complexes chemically bound to the fiber. google.comculturalheritage.org These formations are highly stable and resist extraction by water and organic solvents, which is crucial for the longevity of the dyed textile. culturalheritage.org The mordant-dye-fiber complex is an insoluble and chemically stable entity that significantly enhances the dye's resistance to external factors such as light and washing. alfa-chemistry.com

The chemical basis for the formation of the dye-mordant complex is coordinate complexation. Aluminum ions (Al³⁺) derived from aluminum sulfate are polyvalent and can form coordinate and covalent complexes with both the dye and the fiber. The aluminum metal ions form coordinate complexes with the functional groups present in natural dyes, such as hydroxyl (-OH) or carboxyl (-COOH) groups. researchgate.netresearchgate.net For instance, with anthraquinone (B42736) dyes like alizarin, the aluminum ions can form stable six-member chelate rings. culturalheritage.org

This interaction involves the metal atom forming a covalent bond with an oxygen atom on the dye or fiber and a coordinate bond with an adjacent lone pair of electrons. The incorporation of the metal atom into the delocalized electron system of the dye molecule alters its electronic structure. juniperpublishers.com This change in the molecule's energy levels affects the absorption spectrum of the dye, often resulting in a dramatic and sudden change in color upon the addition of the mordant. researchgate.netjuniperpublishers.com Studies on the stoichiometry of these complexes have shown that the ratio of aluminum to dye can vary; for example, complexes with morin (B1676745) and quercetin (B1663063) have been observed in 1:1, 1:2, and 3:2 ratios depending on the specific conditions like pH. sut.ac.th

Formation of Insoluble Dye-Mordant Complexes

Effects on Dyeing Performance and Fiber Interactions

The use of aluminum sulfate as a mordant has a profound impact on the performance characteristics of dyed textiles, influencing everything from colorfastness to the final shade and brightness of the color.

A primary reason for using aluminum sulfate is to improve the colorfastness of natural dyes, which often have inherently poor fastness properties. k-state.edu The formation of the stable, insoluble metal-dye-fiber complex enhances the dye's resistance to fading from washing (washfastness) and exposure to light (lightfastness). alfa-chemistry.com

Research has shown that aluminum-containing mordants generally improve colorfastness to both laundering and light. kon.org In a study using walnut dye, an aluminum mordant improved washfastness on cotton and significantly improved lightfastness on wool. kon.org For example, premordanted wool dyed with walnut leaves or bark showed only slight to no change in color after light exposure tests. kon.org Another study comparing aluminum potassium sulfate and aluminum acetate (B1210297) on cotton found that the type of aluminum mordant had a greater influence on washfastness, while the specific dye type had a greater impact on lightfastness. While aluminum mordants offer good fastness, some studies note that other metallic mordants like chromium or copper can sometimes yield even higher lightfastness. juniperpublishers.com

Table 1: Effect of Aluminum Mordant on Colorfastness of Various Natural Dyes on Cotton and Wool

| Fiber | Dye Source | Mordant | Fastness Test | Gray Scale Rating (Mordanted) | Gray Scale Rating (Non-Mordanted) | Finding |

| Cotton | Walnut Bark | Aluminum Acetate | Laundering | 4 (Slight Change) | 3 (Noticeable Change) | Mordant improved washfastness. kon.org |

| Wool | Walnut Bark | Potassium Aluminum Sulfate | Light | 4-5 (Slight to No Change) | 3 (Noticeable Fading) | Mordant improved lightfastness. kon.org |

| Cotton | Weld | 20% Aluminum Potassium Sulfate | Light | Highest rating among dye types | Not specified | Weld dye with this mordant had the best lightfastness. |

| Cotton | Coreopsis | 5% Aluminum Acetate | Laundering | Higher rating | Lower rating | Mordant improved washfastness. |

Beyond fastness, aluminum sulfate significantly modulates the aesthetic qualities of the dyed fiber, including the color's shade, depth, and vividness. It is generally considered a "neutral" mordant because it does not drastically alter the dye's inherent color, unlike "saddening" mordants like iron or copper which can make colors darker and shift them towards brown or green. wordpress.com However, it does produce distinct effects.

When used with walnut dye on wool, an aluminum mordant shifted the color from a cool, dull brown to a warmer, brighter brown. kon.org In a comparative study using pomegranate bark extract, potassium aluminum sulfate (alum) produced shades that were lighter, more greenish, more yellowish, and more vivid compared to the darker, redder shades produced by iron (II) sulfate. medcraveonline.comdntb.gov.uamedcraveonline.com This is quantifiable using the CIELAB color space, where higher L* values indicate lightness, and higher C* (chroma) values indicate vividness. medcraveonline.comdntb.gov.ua

Table 2: Comparative Color Values of Pomegranate Bark Extract on Different Fibers with Aluminum Sulfate (Alum) Mordant

| Fiber Type | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | C* (Chroma/Vividness) | h° (Hue Angle) | Color Description |

| Cotton | 77.26 | -2.69 | 30.22 | 30.34 | 93.09 | Light, vivid, greenish-yellow. medcraveonline.com |

| Viscose | 76.54 | -1.70 | 30.26 | 30.31 | 93.22 | Light, vivid, greenish-yellow. medcraveonline.com |

| Lyocell (Tencel) | 77.83 | -1.33 | 26.18 | 26.21 | 92.89 | Light, less vivid, greenish-yellow. medcraveonline.com |

Data sourced from a study using potassium aluminum sulfate as the mordant. medcraveonline.commedcraveonline.com

The effectiveness and resulting color of dyeing with aluminum sulfate mordant vary across different types of textile fibers due to their distinct chemical structures.

Wool: As a protein fiber, wool has many available sites (like amine and carboxyl groups) for binding with mordants and dyes. Studies show that aluminum mordants are highly effective on wool, significantly improving lightfastness and producing deep shades. kon.orgsci-hub.se Curing or aging wool fibers after mordanting with alum can often result in deeper colors upon dyeing. botanicalcolors.com

Cotton: Cotton is a cellulosic fiber and has fewer natural binding sites compared to wool, making it more challenging to dye with natural dyes. juniperpublishers.com Aluminum ions from the mordant create the necessary bridge between the cellulose (B213188) fiber and the dye molecules. While effective, some research suggests that other forms of aluminum mordants, like aluminum acetate, may provide slightly better colorfastness to laundering on cotton compared to aluminum potassium sulfate.

Viscose and Lyocell (Tencel): These are regenerated cellulosic fibers. Their dyeing properties with aluminum sulfate are generally similar to cotton but can show variations in dye uptake and color depth. In a study with pomegranate bark extract, viscose mordanted with iron (II) sulfate showed the highest color strength (K/S value), but when mordanted with alum, both cotton and viscose showed higher color vividness (C* value) than Tencel. medcraveonline.commedcraveonline.com Cotton fabric demonstrated the same dye uptake capability with both alum and iron sulfate, whereas the K/S value for viscose and Tencel was significantly higher with the iron mordant. medcraveonline.comdntb.gov.uamedcraveonline.com

Modulation of Color Shades and Vividness

Mordanting Methodologies and Their Impact on Dye Uptake